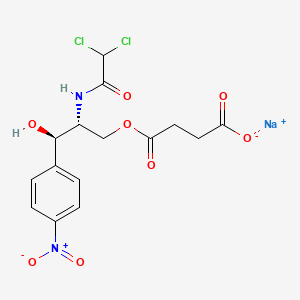
Chloramphenicol succinate (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloramphenicol succinate (sodium) is a broad-spectrum antibiotic agent used for the treatment of acute and severe infections caused by susceptible bacterial strains . It is an ester prodrug of chloramphenicol, which means it is converted into the active form, chloramphenicol, in the body . Chloramphenicol succinate (sodium) was granted FDA approval on February 20, 1959 .
Vorbereitungsmethoden
Chloramphenicol succinate (sodium) is synthesized using succinic anhydride and chloramphenicol as raw materials. The esterification reaction is catalyzed by organic amine, resulting in the formation of chloramphenicol succinate . The product is then refined to obtain a high-purity compound . Industrial production methods involve the preparation of chloramphenicol sodium succinate for injection, which is freeze-dried in vials .
Analyse Chemischer Reaktionen
Chloramphenicol succinate (sodium) undergoes various chemical reactions, including hydrolysis, which converts it into the active chloramphenicol . It is also involved in substitution reactions where the succinate group is replaced by other functional groups. Common reagents used in these reactions include sodium hydroxide and other bases . The major product formed from these reactions is chloramphenicol, which is the active antibiotic form .
Wissenschaftliche Forschungsanwendungen
Chloramphenicol succinate (sodium) has a wide range of scientific research applications. In chemistry, it is used as a selection agent for transformed cells containing chloramphenicol resistance genes . In biology, it is used for bacterial selection in molecular biology applications . In medicine, it is used to treat serious bacterial infections where less dangerous drugs are ineffective or contraindicated . In industry, it is used in the production of various pharmaceutical formulations .
Wirkmechanismus
Chloramphenicol succinate (sodium) is hydrolyzed into the active chloramphenicol in the body . Chloramphenicol binds to the residues A2451 and A2452 in the 23S rRNA of the 50S ribosomal subunit of bacterial ribosomes, preventing translation and inhibiting protein synthesis . This action stops bacterial growth and exerts its antibiotic effects .
Vergleich Mit ähnlichen Verbindungen
Chloramphenicol succinate (sodium) is similar to other broad-spectrum antibiotics such as tetracycline and erythromycin . it is unique in its ability to bind to the 23S rRNA of the 50S ribosomal subunit, which is different from the binding sites of other antibiotics . Similar compounds include chloramphenicol, tetracycline, erythromycin, and streptomycin .
Eigenschaften
Molekularformel |
C15H15Cl2N2NaO8 |
|---|---|
Molekulargewicht |
445.2 g/mol |
IUPAC-Name |
sodium;4-[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate |
InChI |
InChI=1S/C15H16Cl2N2O8.Na/c16-14(17)15(24)18-10(7-27-12(22)6-5-11(20)21)13(23)8-1-3-9(4-2-8)19(25)26;/h1-4,10,13-14,23H,5-7H2,(H,18,24)(H,20,21);/q;+1/p-1/t10-,13-;/m1./s1 |
InChI-Schlüssel |
RPLOPBHEZLFENN-HTMVYDOJSA-M |
Isomerische SMILES |
C1=CC(=CC=C1[C@H]([C@@H](COC(=O)CCC(=O)[O-])NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1C(C(COC(=O)CCC(=O)[O-])NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,5,6,7,8-Hexadeuterio-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]hydrazinylidene]naphthalen-2-one](/img/structure/B12432273.png)
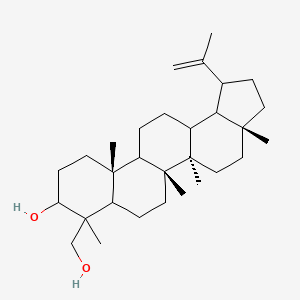
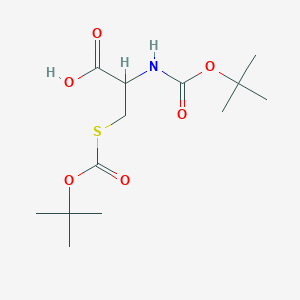
![3-(3-Methoxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)prop-2-enoic acid](/img/structure/B12432290.png)
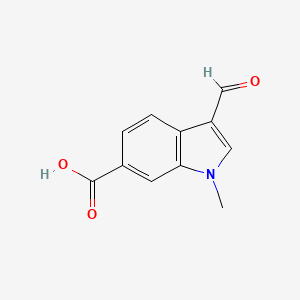


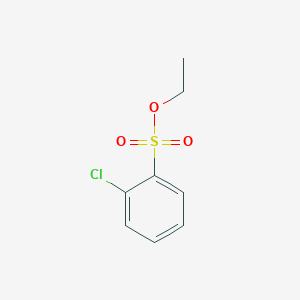
![(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B12432328.png)
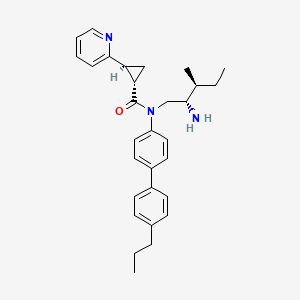
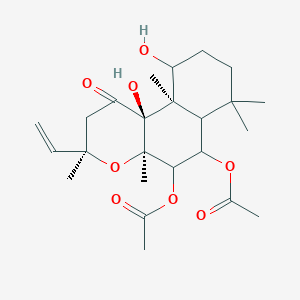
![(2S,3R,4S,5S,6R)-2-[[(1R,2R,3S,4R,5R)-2,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432344.png)
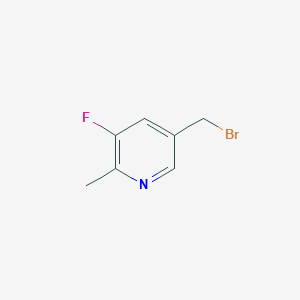
![3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one](/img/structure/B12432363.png)
